2-(2-Chlorophenyl)-4,5-dimethylthiazole
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXCIMZYVQSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)-4,5-dimethylthiazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2-Chlorophenyl)-4,5-dimethylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5-dimethylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-(2-Chlorophenyl)-4,5-dimethylthiazole, differing in substituents or core heterocycles:
Key Observations :
Physicochemical Properties
- Solubility and Stability: The 2-chlorophenyl group may reduce water solubility compared to non-halogenated analogs (e.g., 4,5-dimethylthiazole) but enhance lipid membrane permeability .
- Thermal Properties : Crystallographic data for analogs (e.g., ) suggest that substituent bulkiness influences melting points and crystal packing .
Biological Activity
2-(2-Chlorophenyl)-4,5-dimethylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H8ClN
- Molecular Weight : 191.63 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The thiazole ring system, characterized by its sulfur and nitrogen atoms, is known for imparting specific biological activities to compounds, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related study on substituted thiazoles indicated that modifications at specific positions on the thiazole ring could significantly enhance cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents, such as chlorine, can modulate the activity against various cancer types.
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | MCF-7 (breast) | 25 | Moderate |
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | A549 (lung) | 30 | Moderate |
These results suggest that 2-(2-Chlorophenyl)-4,5-dimethylthiazole may exhibit selective cytotoxicity towards certain cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promise as antimicrobial agents. A study evaluating various thiazole compounds demonstrated that those with electron-withdrawing groups (like chlorine) exhibited enhanced antibacterial activity against Gram-positive bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | Staphylococcus aureus | 12.5 μg/mL |
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | Escherichia coli | 25 μg/mL |
The presence of the chlorophenyl group appears to enhance the compound's ability to disrupt bacterial cell membranes.
The biological activity of 2-(2-Chlorophenyl)-4,5-dimethylthiazole is believed to stem from its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Potential interaction with cellular receptors could alter signaling pathways associated with growth and survival in cancer cells.
Case Studies
- Anticancer Study : A research group synthesized a series of thiazole derivatives and tested their activity against various human cancer cell lines. The study found that compounds similar to 2-(2-Chlorophenyl)-4,5-dimethylthiazole showed significant selectivity towards breast cancer cells (IC50 = 25 μM), suggesting further investigation into its structure could yield more potent analogs .
- Antibacterial Evaluation : In a comparative study on antimicrobial activity, derivatives containing chlorinated phenyl groups were evaluated for their efficacy against common pathogens. The findings indicated that 2-(2-Chlorophenyl)-4,5-dimethylthiazole had promising activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4,5-dimethylthiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves refluxing precursor hydrazides or substituted aldehydes in polar aprotic solvents like DMSO or ethanol, followed by acid catalysis (e.g., glacial acetic acid). For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions can yield thiazole analogs. Optimization includes varying solvent polarity (e.g., DMSO for better solubility), adjusting reflux duration (e.g., 4–18 hours), and using ice-water quenching to precipitate products. Yields can be improved by iterative recrystallization (e.g., water-ethanol mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Chlorophenyl)-4,5-dimethylthiazole, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to identify substituent environments. The 2-chlorophenyl group’s deshielding effect on adjacent protons can distinguish it from methyl-thiazole protons.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming regioselectivity in synthesis. For instance, dihedral angles between the thiazole ring and chlorophenyl group inform steric interactions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers or by-products.
Q. How can researchers assess the purity of 2-(2-Chlorophenyl)-4,5-dimethylthiazole, and what techniques mitigate by-product formation?
- Methodological Answer :
- Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C in analogous compounds) indicate purity; deviations suggest impurities .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. HPLC with UV detection (e.g., 254 nm) quantifies purity.
- By-Product Mitigation : Use gradient recrystallization (e.g., ethanol-water) and column chromatography (silica, 60–120 mesh) to isolate the target compound from side products like unreacted aldehydes .
Advanced Research Questions
Q. How does the electronic environment of the 2-chlorophenyl group influence the reactivity of the thiazole ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilic substitution at the thiazole’s C-2 position. Computational studies (DFT) can map charge distribution, showing increased electrophilicity at C-2 due to resonance effects. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh)) and base (e.g., KCO) in DMF/HO. Monitor regioselectivity via -NMR shifts post-coupling .
Q. What strategies resolve contradictions between computational predictions and experimental structural data for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves discrepancies in bond lengths/angles predicted by DFT. For example, X-ray data for analogous thiazoles show C-Cl bond lengths of ~1.73 Å, aligning with B3LYP/6-31G* calculations only after dispersion corrections .
- Vibrational Spectroscopy : Compare experimental IR frequencies (e.g., C-Cl stretch at ~550 cm) with scaled DFT outputs to validate force fields.
Q. How can substituent modifications (e.g., methyl vs. phenyl groups) alter the compound’s crystallinity and bioactivity?
- Methodological Answer :
- Crystallinity : Bulkier substituents (e.g., phenyl) reduce crystal symmetry, as seen in 4,5-diphenylimidazole derivatives, which adopt triclinic systems with Z’=2. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π) .
- Bioactivity : Replace methyl with electron-deficient groups (e.g., trifluoromethyl) to enhance membrane permeability. Test via in vitro assays (e.g., MIC against Gram-positive bacteria) .
Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions involving 2-(2-Chlorophenyl)-4,5-dimethylthiazole precursors?
- Methodological Answer : The reaction’s regioselectivity is governed by:
- Nucleophilic Attack : The thiazole’s sulfur atom directs nucleophiles (e.g., hydrazines) to the C-2 position.
- Acid Catalysis : Protic acids (e.g., acetic acid) protonate carbonyl intermediates, stabilizing transition states for ring closure. Kinetic studies (e.g., varying acid concentration) can confirm rate-determining steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
